molecular formula C14H10F2O B8163525 4'-(Difluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

4'-(Difluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8163525
M. Wt: 232.22 g/mol
InChI Key: ZQSUYMBXCOKPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It features a difluoromethyl group and a carbaldehyde group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the difluoromethylation of biphenyl derivatives. One common method is the metal-mediated stepwise difluoromethylation reaction, which uses difluoromethylation reagents to introduce the difluoromethyl group onto the biphenyl structure . The reaction conditions often involve the use of transition-metal catalysts, such as palladium or copper, under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may employ large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Difluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate biological pathways and influence the compound’s pharmacological effects .

Properties

IUPAC Name

4-[4-(difluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-14(16)13-7-5-12(6-8-13)11-3-1-10(9-17)2-4-11/h1-9,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUYMBXCOKPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.